2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Overview
Description
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tetrahydropyridine ring and an isoindole-dione moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps. One common method includes the reaction of 1,2,3,6-tetrahydropyridine with an appropriate isoindole-dione precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrahydropyridine ring, leading to the formation of different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride include:
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- Various substituted tetrahydropyridine derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the tetrahydropyridine ring and the isoindole-dione moiety.
Properties
IUPAC Name |
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11;/h1-5,16H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCINSYESDYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CCN2C(=O)C3=CC=CC=C3C2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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